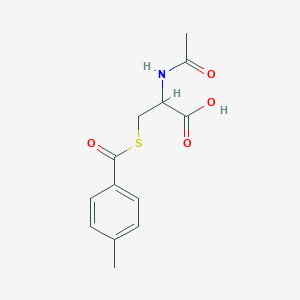
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid is a novel substituted N-acetyl-L-cysteine derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid typically involves the reaction of benzotriazole with 4-methylbenzoyl chloride in tetrahydrofuran. The resulting slurry is filtered, and the solid is rinsed with tetrahydrofuran . This method ensures a high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学研究应用
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates.
作用机制
The mechanism of action of 2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate oxidative stress and inflammation, which are critical factors in various diseases. The compound may also influence neurotransmitter systems, contributing to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
2-Acetamido-3-(4-methoxyphenyl)propanoic acid: A phenylalanine derivative with similar structural features.
N-acetyl-S-(allylthio)-L-cysteine: Another N-acetyl-L-cysteine derivative with distinct biological activities.
Uniqueness
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid stands out due to its unique combination of the acetamido and benzoylsulfanyl groups, which confer specific chemical and biological properties.
属性
分子式 |
C13H15NO4S |
|---|---|
分子量 |
281.33 g/mol |
IUPAC 名称 |
2-acetamido-3-(4-methylbenzoyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H15NO4S/c1-8-3-5-10(6-4-8)13(18)19-7-11(12(16)17)14-9(2)15/h3-6,11H,7H2,1-2H3,(H,14,15)(H,16,17) |
InChI 键 |
QHXPWGXGEBJOCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)SCC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















